7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C14H10N6O and its molecular weight is 278.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.09160896 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from key intermediates related to "7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one" have demonstrated promising antimicrobial properties. Specific derivatives have been tested and evaluated, showing significant activity against various microbial strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Anti-epileptic Activities
Novel derivatives of "this compound" have been synthesized and evaluated for their anti-epileptic activities. The compounds showed remarkable activities in models of epilepsy, indicating their potential as new therapeutic agents for the treatment of epilepsy. The structure-activity relationship studies suggest that the pyrimidine-7(4H)-one motif is crucial for the anti-epileptic activity (Ding et al., 2019).
QSAR Studies and Anticonvulsant Potential
QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on derivatives, identifying specific compounds as promising anticonvulsant agents. These studies leverage computer programs to predict biological activities, offering insights into the development of effective treatments for convulsive disorders (Divate & Dhongade-Desai, 2014).
Synthesis and Characterization of Triorganotin(IV) Derivatives
Triorganotin(IV) complexes of derivatives related to "this compound" have been synthesized and characterized, revealing their potential in antimicrobial applications. These complexes have shown activity against Gram-positive bacteria, indicating their relevance in the development of new antimicrobial strategies (Ruisi et al., 2010).
Solution-Phase Parallel Synthesis
A solution-phase parallel synthetic method has been employed to rapidly prepare 5-substituted derivatives, showcasing the efficiency and versatility of synthesis techniques for these compounds. This method involves aza-Wittig reactions and is indicative of the adaptability of synthetic strategies to produce a variety of derivatives (Sun, Chen, & Yang, 2011).
Properties
IUPAC Name |
11-amino-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c15-19-7-6-11-10(13(19)21)8-16-14-17-12(18-20(11)14)9-4-2-1-3-5-9/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZSUXZLEXNYPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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